molecular formula C45H82N4O4 B10860686 Dnca

Dnca

Cat. No.: B10860686
M. Wt: 743.2 g/mol
InChI Key: YFNQKYRJAJXRSL-CLFAGFIQSA-N
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Preparation Methods

DNCA can be synthesized through a series of chemical reactions involving methylene-anthracene Schiff base derivatives. The synthetic route typically involves the reaction of anthracene derivatives with methylene compounds under specific conditions to form the Schiff base . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale liquid chromatography for purification and isolation of the compound .

Chemical Reactions Analysis

DNCA undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives.

Scientific Research Applications

DNCA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DNCA involves its ability to form lipid nanoparticles that can encapsulate nucleic acids. These nanoparticles facilitate the delivery of nucleic acids into cells, where they can exert their effects by interacting with specific molecular targets and pathways. The mechanofluorochromic properties of this compound are attributed to its ability to undergo structural changes in response to external pressure, leading to changes in fluorescence color .

Comparison with Similar Compounds

DNCA is unique among non-conjugated methylene-anthracene Schiff base derivatives due to its distinct mechanofluorochromic properties. Similar compounds include:

This compound’s uniqueness lies in its specific structural modifications that enhance its mechanofluorochromic behavior and its ability to form lipid nanoparticles for nucleic acid delivery.

Properties

Molecular Formula

C45H82N4O4

Molecular Weight

743.2 g/mol

IUPAC Name

2-(4-amino-2-oxopyrimidin-1-yl)-N-[2,3-bis[(Z)-octadec-9-enoxy]propyl]acetamide

InChI

InChI=1S/C45H82N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-52-41-42(39-47-44(50)40-49-36-35-43(46)48-45(49)51)53-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36,42H,3-16,21-34,37-41H2,1-2H3,(H,47,50)(H2,46,48,51)/b19-17-,20-18-

InChI Key

YFNQKYRJAJXRSL-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CNC(=O)CN1C=CC(=NC1=O)N)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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